N-Carbobenzoxy-DL-norleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294762 | |
| Record name | Z-DL-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15027-13-1 | |
| Record name | 15027-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-DL-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for N Carbobenzoxy Dl Norleucine and Its Derivatives
Classical Solution-Phase Synthesis Approaches
The synthesis of N-Carbobenzoxy-DL-norleucine is predominantly achieved through solution-phase methods, which offer flexibility in terms of scale and reagent choice. These classical approaches can be broadly categorized into direct protection of the amino acid and stepwise synthesis from protected amino acid precursors.
Direct N-Carbobenzoxylation of DL-norleucine
The most direct route to this compound involves the introduction of the carbobenzoxy (Cbz or Z) protecting group onto the nitrogen atom of DL-norleucine. This method is favored for its straightforwardness and efficiency.
The direct N-Carbobenzoxylation of DL-norleucine is typically carried out by reacting the amino acid with benzyl (B1604629) chloroformate (also known as carbobenzoxy chloride) under basic conditions. The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products.
Commonly used bases include sodium hydroxide (B78521) or sodium carbonate, which serve to deprotonate the amino group, thereby increasing its nucleophilicity towards the benzyl chloroformate. The reaction is often performed in a biphasic system, such as water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of both the amino acid and the acylating agent. google.com
The temperature of the reaction is another important parameter to control. It is generally kept low, often between 0 and 5 °C, to suppress side reactions such as the hydrolysis of benzyl chloroformate and the formation of over-acylated products.
Table 1: Typical Reaction Conditions for Direct N-Carbobenzoxylation of DL-norleucine
| Parameter | Condition | Purpose |
| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | Introduces the carbobenzoxy protecting group. |
| Base | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) | Deprotonates the amino group of norleucine. |
| Solvent | Water/Dioxane or Water/THF | Dissolves both the amino acid and Cbz-Cl. |
| Temperature | 0-5 °C | Minimizes side reactions and decomposition of reagents. |
| pH | ~9-10 | Ensures the amino group is sufficiently nucleophilic. |
Following the reaction, the workup and purification are crucial steps to isolate this compound in high purity. The typical procedure involves acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxyl group of the product, causing it to precipitate out of the aqueous solution as an oil or a solid. google.com
The crude product is then collected by filtration or extracted into an organic solvent like ethyl acetate (B1210297). Further purification is often achieved through recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or a mixture of ethyl acetate and petroleum ether. google.com The purity of the final product is commonly assessed by its melting point and spectroscopic methods. The reported purity for commercially available this compound is often greater than 98%. tcichemicals.comstarshinechemical.com
Synthesis via N-Carbobenzoxy-α-amino Acids Precursors
An alternative strategy for synthesizing derivatives of this compound, particularly peptides, involves the use of pre-synthesized N-Carbobenzoxy-α-amino acids as building blocks. This approach is central to peptide synthesis, where amino acids are sequentially coupled to form a peptide chain.
This methodology involves the activation of the carboxyl group of an N-Carbobenzoxy-α-amino acid, followed by its coupling with the amino group of another amino acid or peptide ester. A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. highfine.com
For instance, to synthesize a dipeptide containing this compound, one could start with an N-protected amino acid and couple it with a norleucine ester. The resulting dipeptide would then have the N-terminus protected by the Cbz group. The yields of these coupling reactions can vary significantly depending on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions. Patents describe the synthesis of various carbobenzoxy-protected dipeptides with yields ranging from 70% to over 80%. google.com
A significant challenge in peptide synthesis, including the synthesis of derivatives of this compound, is the control of stereochemistry. The activation of the carboxyl group of an N-protected amino acid can lead to racemization at the α-carbon, resulting in a mixture of diastereomers that can be difficult to separate. nih.govpeptide.com
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. The propensity for racemization is influenced by several factors, including the nature of the activating group, the solvent, the temperature, and the presence of bases. rsc.org
To minimize racemization, several strategies are employed:
Use of Racemization-Suppressing Additives: Additives like HOBt and HOAt can react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. highfine.com
Choice of Coupling Reagents: Certain coupling reagents are known to cause less racemization than others.
Careful Control of Reaction Conditions: Low temperatures and the avoidance of strong bases can help to reduce the rate of racemization. acs.org
When working with DL-norleucine, the starting material is already a racemic mixture. However, if a specific stereoisomer (L- or D-norleucine) is used, maintaining its stereochemical integrity throughout the synthesis is of paramount importance for the biological activity of the final peptide.
Advanced and Green Chemistry Synthesis Techniques
Modern organic synthesis is increasingly focused on the development of sustainable and efficient methodologies. In the context of producing N-protected amino acids like this compound, electrochemical synthesis and microwave-assisted organic synthesis (MAOS) represent two prominent advanced techniques. These methods align with the principles of green chemistry by often reducing reaction times, energy consumption, and the use of hazardous reagents.
Electrochemical Synthesis Methods for N-Protected Amino Acids
Electrochemical synthesis has emerged as a powerful and green alternative for various organic transformations. researchgate.net For N-protected amino acids, electrosynthesis offers a unique pathway for functionalization through oxidative decarboxylation, a process known as non-Kolbe electrolysis. nih.gov This method is particularly relevant for compounds like this compound, which possess an electron-donating protecting group on the nitrogen atom, facilitating the electrochemical process. nih.gov
A key electrochemical transformation for N-protected amino acids is decarboxylative α-methoxylation. nih.gov This reaction proceeds via a non-Kolbe electrolysis mechanism. nih.gov The initial step involves the one-electron oxidation of the carboxylate anion, which is followed by rapid decarboxylation to form a radical intermediate. researchgate.net Due to the stabilizing effect of the N-acyl group, this radical is further oxidized at a low potential to a highly reactive N-acyliminium cation. nih.govresearchgate.net In the presence of a nucleophilic solvent like methanol (B129727), this cation is immediately trapped to yield the corresponding α-methoxylated product. nih.gov
This electrochemical approach has been standardized using commercially available equipment like the ElectraSyn 2.0, making the procedure highly reproducible. nih.govrsc.org The reaction is typically carried out at a constant current in an undivided cell, often using simple carbon-based or platinum electrodes. researchgate.netrsc.org The process is notable for being metal- and catalyst-free. researchgate.net While direct examples for this compound are not extensively detailed, the methodology has proven effective for a wide range of N-protected amino acids, including those with N-Cbz and N-Boc protecting groups, suggesting its applicability. nih.govnih.gov The resulting N-protected (1-methoxyalkyl)amines are valuable synthetic intermediates. nih.gov
Electrochemical methods for the synthesis of N-protected amino acid derivatives have demonstrated high efficiency and potential for scalability. researchgate.netrsc.org Laboratory-scale syntheses using standardized setups consistently report excellent yields, often exceeding 90%, with simple, chromatography-free workup procedures. nih.govrsc.org
The scalability of these electrochemical reactions has been successfully demonstrated. For instance, the synthesis of N-Boc-dehydroalanine methyl ester was achieved on a decagram scale using a simple setup with graphite (B72142) electrodes. researchgate.net In other studies, the synthesis of heterocyclic amino acid derivatives was scaled up from millimole to multi-gram batches in a single electrolysis run. acs.orgacs.org A 50-fold scale-up of an electrochemical reductive cyclization highlights the preparative relevance of these methods. rsc.org These examples underscore the potential for large-scale, efficient production of derivatives that could be analogous to those of this compound.
Table 1: Efficiency and Scalability of Electrochemical Synthesis of N-Protected Amino Acid Derivatives
| Starting Material | Product Type | Scale | Yield | Reference |
| N-Acetyl Malonic Acid Monoesters | Cyclic Amino Acid Derivatives | 0.9 to 3.5 mmol | >50% | acs.org |
| N-Boc-protected Amino Acid | Unnatural Amino Acid | 0.15 mmol | 71% | rsc.org |
| Nitro Arenes | 3-(Acylamidoalkyl)-2,1-benzisoxazoles | 0.75 to 7.5 mmol | 54-76% | rsc.org |
| N-Protected α-Amino Acids | N-Protected (1-methoxyalkyl)amines | Not specified | >90% | nih.govrsc.org |
| Aspartic/Glutamic Acid | Unnatural Amino Acids with Heteroaromatics | up to 3 g | 49% | acs.org |
Enantioselective Cbz-Cleaving Enzymes
The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For this compound, which contains both D and L enantiomers, enantioselective enzymes provide an elegant solution for separating them. These biocatalysts, often referred to as Cbz-ases or amidohydrolases, can selectively hydrolyze the carbobenzoxy (Cbz) protecting group from one enantiomer, leaving the other intact.
A notable example is the Cbz-deprotecting enzyme isolated from the bacterium Sphingomonas paucimobilis SC 16113. researchgate.netacs.org This enzyme has been purified, and its gene has been cloned and expressed in Escherichia coli, making it more accessible for synthetic applications. researchgate.netresearchgate.net Research has demonstrated its ability to enantioselectively cleave the Cbz group from various protected amino acids. researchgate.net Similarly, enzymes from Burkholderia phenazinium have been evaluated for their substrate specificity in hydrolyzing Cbz-protected amino acids. researchgate.netresearchgate.net
These enzymes exhibit a high degree of enantioselectivity, which is crucial for applications such as the preparation of D-allylglycine from Cbz-DL-allylglycine, showcasing the potential for producing optically pure non-proteinogenic amino acids. researchgate.net The mechanism involves the specific recognition of the stereocenter of the amino acid, allowing the enzyme's active site to catalyze the hydrolysis of the amide bond of the Cbz group for only one of the enantiomers. This process allows for the separation of the deprotected amino acid from the remaining Cbz-protected enantiomer.
Table 1: Examples of Enantioselective Cbz-Deprotecting Enzymes
| Enzyme Source | Substrate Example | Outcome | Reference |
|---|---|---|---|
| Sphingomonas paucimobilis SC 16113 | N-Cbz-DL-amino acids | Enantioselective cleavage of the Cbz group | researchgate.net |
| Burkholderia phenazinium SC 16530 | N-Cbz-DL-amino acids | Evaluation of substrate specificity and enantioselectivity | researchgate.net |
Integration into Green Chemistry Protocols
Biocatalytic deprotection aligns seamlessly with the principles of green chemistry. Traditional methods for Cbz group removal, such as catalytic hydrogenolysis (e.g., H₂/Pd/C) or treatment with strong acids, often require harsh conditions, specialized equipment, and the use of hazardous materials. researchgate.netrsc.org In contrast, enzymatic approaches offer several environmental and safety advantages. rsc.orgrsc.org
Key green chemistry benefits include:
Mild Reaction Conditions : Enzymatic reactions are typically performed in aqueous media at or near neutral pH and ambient temperatures, reducing energy consumption and avoiding the need for corrosive or volatile organic solvents. uniovi.es
High Selectivity : The chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts, leading to cleaner reactions and simplifying purification processes. rsc.org This reduces waste and improves atom economy.
Biodegradability : Enzymes are biodegradable proteins, posing a lower environmental burden than heavy metal catalysts or chemical reagents.
Derivatization Strategies and Functional Group Transformations
This compound serves as a versatile starting material for the synthesis of more complex molecules through modifications at its carboxyl group or side chain.
Modifications at the Carboxyl Group
The carboxyl group of N-Cbz-DL-norleucine is a primary site for derivatization, most commonly through the formation of esters or amides.
Esterification : The carboxyl group can be converted into various esters. This is often a temporary protecting group strategy, for example, forming a tert-butyl ester which can be selectively removed under different conditions than the Cbz group. rsc.org
Amide Bond Formation : The formation of an amide bond is fundamental to peptide synthesis. The carboxyl group of N-Cbz-norleucine can be activated using coupling reagents (e.g., EDCI, HOBt) to react with the amino group of another amino acid or amine, forming a dipeptide or other amide derivative. d-nb.info This reaction is a cornerstone of building peptide chains where N-Cbz-norleucine is incorporated. mdpi.com
Electrochemical Modification : A more novel approach involves the electrochemical decarboxylative α-methoxylation of N-protected α-amino acids, a process known as non-Kolbe electrolysis. nih.gov This reaction transforms the carboxyl group into a highly reactive N-acyliminium cation, which is then trapped by a nucleophilic solvent like methanol to yield an N-protected (1-methoxyalkyl)amine. nih.gov These products are valuable intermediates for synthesizing various carbo- and heterocyclic compounds. nih.gov
Table 2: Representative Carboxyl Group Transformations
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, Amine | Peptide/Amide | d-nb.info |
| Esterification | Isobutylene, Acid Catalyst | tert-Butyl Ester | rsc.org |
Side-Chain Functionalization (e.g., Norleucine Analogues)
While the n-butyl side chain of norleucine is unfunctionalized, strategies exist to create norleucine analogues with modified side chains, often starting from related precursors. A powerful method involves post-polymerization modification. For example, poly(L-homoallylglycine) can be epoxidized to yield poly(5,6-epoxy-L-norleucine). nih.gov The resulting epoxide groups on the polypeptide side chains are reactive handles that can be opened by various nucleophiles, such as thiols, to introduce a wide range of functionalities. nih.gov This approach allows for the creation of functional polypeptides with unique properties, such as altered solubility and thermoresponsive behavior, based on the subtle chemistry of the side-chain linkage. nih.gov
Another broad strategy involves the synthesis and polymerization of N-Carboxyanhydrides (NCAs) derived from amino acids with modified side chains. acs.org Although this often involves synthesizing the modified amino acid before protection and polymerization, the principles can be applied to create diverse norleucine analogues.
Formation of this compound Intermediates for Complex Molecule Construction
The primary utility of N-Cbz-DL-norleucine lies in its role as a protected building block for constructing more complex molecular architectures. nih.govuni-muenster.de The Cbz group provides robust protection for the amino function, allowing for selective reactions at other sites of the molecule.
A key application is in peptide and peptidomimetic synthesis. mdpi.com For instance, N-Cbz-D-norleucine was utilized as a crucial intermediate in the synthesis of pseudo-natural products based on thailandepsin B, a potent histone deacetylase (HDAC) inhibitor. d-nb.info In this synthesis, the protected D-norleucine was coupled with another amino acid to form a dipeptide, which was a central fragment of the final macrocyclic compound. d-nb.info
Furthermore, N-Cbz protected amino acids are employed in the synthesis of phosphinic dipeptide analogues, which are important isosteres of natural peptides with applications in drug discovery. mdpi.com The stability of the Cbz group is compatible with the conditions required for creating the C-P-C backbone of these peptidomimetics. mdpi.com The use of N-Cbz-DL-norleucine and its enantiopure forms as intermediates underscores its importance in medicinal chemistry and the development of novel therapeutics.
Applications of N Carbobenzoxy Dl Norleucine in Peptide and Peptidomimetic Synthesis
Incorporation of N-Carbobenzoxy-DL-norleucine into Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids like norleucine is a key strategy in the design of peptidomimetics. This compound serves as a valuable precursor in the synthesis of these modified peptides.
Development of Non-Canonical Amino Acid Containing Peptides
The use of this compound allows for the straightforward introduction of the non-canonical amino acid norleucine into a peptide sequence. Norleucine is often used as an isosteric replacement for methionine, as its linear four-carbon side chain mimics the size and hydrophobicity of the methionine side chain without the readily oxidizable sulfur atom. This substitution can be a critical modification in the development of therapeutic peptides where oxidation of methionine is a liability. The Cbz protecting group is stable to the conditions used for the removal of other protecting groups like Boc and Fmoc, allowing for its use in orthogonal protection strategies.
Impact on Peptide Stability and Bioactivity
The substitution of a canonical amino acid with norleucine can have a profound impact on the resulting peptidomimetic's stability and biological activity.
Peptide Stability: Peptides containing only natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of non-canonical amino acids, such as norleucine (in either its L- or D-configuration from the initial DL-mixture), can significantly enhance proteolytic stability. The altered side chain structure can disrupt the recognition motifs required by proteases for cleavage, leading to a longer biological half-life.
Bioactivity: The bioactivity of a peptide is highly dependent on its three-dimensional structure and the interactions of its amino acid side chains with its biological target. The replacement of an amino acid like leucine (B10760876) or methionine with norleucine can alter the binding affinity and specificity of the peptide. The subtle change in the shape and hydrophobicity of the side chain can lead to improved interactions with the receptor or enzyme active site. For example, the removal of the oxidizable sulfur of methionine by substitution with norleucine can prevent a loss of activity due to oxidation while maintaining the necessary hydrophobic interactions.
Mechanistic Studies and Computational Analysis Involving N Carbobenzoxy Dl Norleucine
Reaction Mechanism Elucidation in Synthesis
The synthesis of N-Carbobenzoxy-DL-norleucine involves the protection of the amino group of DL-norleucine. Understanding the mechanisms of both the protection and deprotection steps is crucial for optimizing reaction conditions and controlling stereochemistry.
Investigation of Reaction Pathways for N-Carbobenzoxylation
The introduction of the benzyloxycarbonyl (Cbz or Z) group onto the nitrogen atom of DL-norleucine is typically achieved through the reaction with benzyl (B1604629) chloroformate (Cbz-Cl). guidechem.comwikipedia.org This reaction, a type of acylation, proceeds via a nucleophilic substitution mechanism. The amino group of norleucine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. guidechem.com
DL-Norleucine + Benzyl Chloroformate → this compound + HCl
The mechanistic pathway involves the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate (B1207046) product with the elimination of a chloride ion. The choice of base and reaction temperature is critical, especially when dealing with chiral amino acids, as strong alkaline conditions and elevated temperatures can lead to racemization. guidechem.com For DL-norleucine, which is a racemic mixture, this is less of a concern for the starting material itself, but understanding these factors is vital when working with enantiomerically pure amino acids.
| Factor | Influence on N-Carbobenzoxylation | Typical Conditions for Amino Acids |
| Reagent | Benzyl chloroformate (Cbz-Cl) is the acylating agent. guidechem.com | Used in slight excess. |
| Base | Activates the amine and neutralizes HCl byproduct. guidechem.comreddit.com | Sodium carbonate, sodium hydroxide (B78521), or sodium bicarbonate in aqueous solution. guidechem.com |
| Solvent | Affects solubility of reactants and reaction rate. | Water, THF, or a mixture. commonorganicchemistry.com |
| Temperature | Can influence reaction rate and side reactions like racemization. guidechem.com | Typically low temperatures (e.g., 0 °C) to minimize side reactions. wikipedia.org |
Mechanistic Aspects of Cbz Deprotection
The removal of the Cbz group is a critical step in peptide synthesis. The most common method for the deprotection of N-Cbz protected amines is catalytic hydrogenolysis. wikipedia.org This reaction involves the use of a palladium catalyst, typically palladium on charcoal (Pd/C), and a source of hydrogen gas. wikipedia.org The mechanism proceeds via the cleavage of the benzylic C-O bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org
This compound + H₂ --(Pd/C)--> DL-Norleucine + Toluene + CO₂
Alternative methods for Cbz deprotection include treatment with strong acids such as HBr in acetic acid or with Lewis acids. wikipedia.org These methods also proceed by cleavage of the benzylic C-O bond, generating a benzyl carbocation that is trapped by a nucleophile. Another approach involves the use of 2-mercaptoethanol (B42355) in the presence of a base. wikipedia.org
| Deprotection Method | Reagents | Mechanism | Byproducts |
| Hydrogenolysis | H₂, Pd/C wikipedia.org | Cleavage of the benzylic C-O bond, formation of a carbamic acid intermediate, followed by decarboxylation. wikipedia.org | Toluene, CO₂ wikipedia.org |
| Acidolysis | HBr in Acetic Acid, Lewis Acids wikipedia.org | Cleavage of the benzylic C-O bond, formation of a benzyl carbocation. wikipedia.org | Benzyl bromide (or other trapped benzyl species), CO₂ |
| Thiolysis | 2-Mercaptoethanol, Base wikipedia.org | Nucleophilic attack by the thiol on the benzylic carbon. | Benzylated thiol, CO₂ |
Stereochemical Control and Diastereoselectivity in Synthesis
While DL-norleucine is a racemic mixture, the principles of stereochemical control are paramount when considering reactions involving Cbz-protected amino acids. In the context of peptide synthesis, where Cbz-protected DL-amino acids are coupled with other chiral amino acids, the formation of diastereomers is a key consideration. Studies on the condensation of protected DL-amino acids with amino acid esters have shown that the stereochemical outcome can be influenced by the coupling reagents and reaction conditions. nih.gov In many cases, a preference for the formation of L-L and D-D dipeptide sequences (isotactic) over L-D and D-L sequences has been observed. nih.gov
Furthermore, in reactions involving the modification of the amino acid side chain after the introduction of the Cbz group, the stereocenter at the alpha-carbon can influence the stereochemistry of newly formed chiral centers. For instance, the alkylation of a chiral amide derived from a Cbz-protected β-amino acid has been shown to proceed with diastereoselectivity, where the existing stereocenter directs the approach of the electrophile. scielo.brscielo.br This stereochemical induction is a critical aspect of asymmetric synthesis.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the electronic structure, conformation, and reactivity of molecules like this compound, complementing experimental findings.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to investigate the electronic structure of this compound. nih.gov These calculations can provide information about the molecule's geometry, charge distribution, and orbital energies. For instance, the mechanism of carbamate formation can be studied computationally to understand the transition states and reaction energetics. rsc.orgnih.gov
Such studies can elucidate the nucleophilicity of the amine and the electrophilicity of the benzyl chloroformate, providing a theoretical basis for the observed reactivity. Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computational model. acs.org
| Computational Method | Information Obtained | Relevance to N-Cbz-DL-norleucine |
| Density Functional Theory (DFT) | Optimized geometry, electronic charge distribution, reaction energies, transition state structures. nih.gov | Understanding the mechanism of N-carbobenzoxylation and deprotection, predicting reactivity. rsc.orgnih.gov |
| Ab initio methods | High-accuracy electronic structure and energies. | Benchmarking DFT results and providing precise energetic information. |
| Semi-empirical methods | Faster calculations for larger systems, providing qualitative insights. | Preliminary analysis of conformational preferences. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound in different environments, such as in solution. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules. researchgate.netbohrium.com
| Simulation Parameter | Description | Significance for N-Cbz-DL-norleucine |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. fu-berlin.de | Determines the accuracy of the simulation in representing the physical behavior of the molecule. Examples include AMBER, CHARMM, GROMOS, and OPLS. nih.gov |
| Solvent Model | Representation of the solvent (e.g., water) in the simulation. Can be explicit (individual solvent molecules) or implicit (a continuum). | The choice of solvent model affects the simulated conformational preferences and dynamics. nih.gov |
| Simulation Time | The duration of the simulation. | Longer simulation times are needed to adequately sample the conformational space of the molecule. nih.gov |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Defines the thermodynamic state of the system (e.g., constant temperature and volume, or constant temperature and pressure). |
Docking Studies in Enzyme-Substrate/Inhibitor Interactions
Computational docking studies are instrumental in elucidating the binding modes and potential interactions of ligands, such as this compound, within the active sites of enzymes. While specific molecular docking research targeting this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related molecules, including norleucine derivatives and compounds bearing the N-carbobenzoxy (Cbz) protecting group. These analogous studies provide a framework for understanding how this compound might interact with enzyme active sites, serving as either a substrate for catalysis or an inhibitor of enzymatic activity.
Docking analyses of norleucine and its derivatives have shed light on the recognition of its linear, unbranched side chain by various enzymes. For instance, docking models of L-norleucine with variants of ω-transaminase have been explored to understand substrate specificity. researchgate.net In one such study, L-norleucine was docked into the active site of the L57A variant of ω-transaminase, revealing how the enzyme's binding pocket accommodates the alkyl side chain of the amino acid. researchgate.net These types of studies highlight the importance of hydrophobic interactions in the binding of norleucine to enzyme active sites.
Similarly, the carbobenzoxy group is a common feature in the design of enzyme inhibitors, particularly for proteases, and its interactions have been characterized through docking simulations. The Cbz group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic residues in the enzyme's active site. For example, in a molecular docking study of potential inhibitors for the Enterovirus—A71 3C protease, the Cbz group of one ligand was observed to occupy the S4 pocket of the enzyme. nih.gov
Furthermore, docking studies involving molecules that contain both an amino acid scaffold and a Cbz group, such as N-α-Cbz-ornithinol and N-α-Cbz-lysinol with galactose oxidase variants, demonstrate how the entire molecule is oriented within the active site to facilitate enzymatic reaction or inhibition. researchgate.net In these simulations, the positioning of the substrate, including the interactions of the Cbz group, is critical for the catalytic activity of the enzyme. researchgate.net
The insights from these related docking studies can be synthesized to hypothesize the binding mode of this compound. It is plausible that the norleucine portion would occupy a hydrophobic pocket within an enzyme's active site, while the carbobenzoxy group could form interactions with other regions of the active site, potentially influencing the molecule's affinity and orientation. The specific interactions would, of course, be dependent on the unique topology and amino acid composition of the enzyme .
To illustrate the potential interactions, a hypothetical docking scenario is presented in the interactive table below, based on common interactions observed for norleucine derivatives and Cbz-containing compounds in enzyme active sites.
| Enzyme Active Site Residue (Hypothetical) | Potential Interaction with this compound | Type of Interaction |
| Leucine (B10760876), Valine, Isoleucine | Norleucine Side Chain | Hydrophobic |
| Phenylalanine, Tyrosine, Tryptophan | Carbobenzoxy Benzyl Group | π-π Stacking |
| Aspartate, Glutamate | Carbamate NH | Hydrogen Bond Donor |
| Serine, Threonine | Carbamate Carbonyl Oxygen | Hydrogen Bond Acceptor |
This table represents a hypothetical model of interactions and is intended for illustrative purposes. Actual interactions would be specific to the enzyme being studied.
Ultimately, dedicated docking studies on this compound with specific target enzymes would be necessary to definitively characterize its binding mode and interaction energies, providing a more precise understanding of its role as a substrate or inhibitor.
Advanced Research Directions and Future Perspectives
Development of Novel N-Carbobenzoxy-DL-norleucine Derivatives for Specific Applications
The primary application of this compound is as a precursor in the synthesis of more complex molecules, particularly peptides. The incorporation of the unnatural norleucine residue into a peptide sequence is a key strategy for creating novel derivatives with enhanced properties. By substituting natural amino acids like leucine (B10760876) or methionine with norleucine, researchers can modulate the biological activity, metabolic stability, and pharmacokinetic profile of a peptide.
The carbobenzoxy (Cbz) group serves as a temporary shield for the amino group, allowing for controlled, stepwise elongation of the peptide chain. Subsequent removal of the Cbz group enables the formation of an amide bond, incorporating the norleucine moiety into the final peptide derivative. These norleucine-containing peptides are investigated for a range of applications, including:
Therapeutic Peptides: Modifying known bioactive peptides with norleucine can lead to derivatives with increased resistance to enzymatic degradation by proteases, thereby extending their half-life in vivo.
Enzyme Inhibitors: As an isomer of leucine, norleucine can be incorporated into peptide-based enzyme inhibitors to probe the steric and electronic requirements of an enzyme's active site.
Chemical Probes: Peptides containing norleucine can be used as tools to study biological systems, where the unnatural amino acid provides a unique marker or confers specific binding properties.
Future research will likely focus on developing a wider array of peptide derivatives, exploring the impact of norleucine incorporation on protein-protein interactions and cellular signaling pathways.
Integration of this compound in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While specific research integrating this compound into materials is still an emerging field, the molecule possesses inherent features that make it a promising candidate for the bottom-up design of novel materials.
The key structural components for self-assembly include:
The carboxylic acid group , which can participate in strong hydrogen bonding.
The amide linkage , also a hydrogen bond donor and acceptor.
The aromatic ring of the carbobenzoxy group, which can engage in π-π stacking interactions.
These functionalities could enable N-Cbz-DL-norleucine or its simple derivatives to self-assemble into higher-order structures such as nanofibers, tapes, or hydrogels. Such supramolecular materials could find applications in biomedical fields, for example, as scaffolds for tissue engineering or as matrices for controlled drug release. Future work would involve studying the self-assembly behavior of N-Cbz-DL-norleucine under various conditions (e.g., pH, solvent, temperature) and exploring how its racemic nature influences the morphology of the resulting supramolecular structures.
Sustainable and Scalable Production of this compound
The production of this compound and its subsequent use in peptide synthesis traditionally rely on methods that generate significant chemical waste. Modern research is intensely focused on developing more sustainable and scalable "green chemistry" approaches. The synthesis process can be divided into the formation of the amino acid and its protection, both of which are targets for green innovation.
Key strategies for sustainable production include:
Greener Solvents: A major source of waste in peptide synthesis is the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Research is underway to replace these with more environmentally benign alternatives, such as propylene (B89431) carbonate or 2-methyltetrahydrofuran. The development of water-based peptide synthesis strategies is also a significant goal.
Atom Economy: Improving the efficiency of the reactions to maximize the incorporation of starting materials into the final product is crucial. This includes optimizing coupling reagents and minimizing the need for excess amino acids.
Alternative Protecting Groups: While the Cbz group is well-established, researchers are designing new protecting groups that are more compatible with aqueous reaction conditions, which can simplify purification and reduce organic solvent use. The water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group is one such example.
Process Intensification: Shifting from traditional batch manufacturing to continuous flow processes can reduce waste, improve safety, and allow for more precise control over reaction conditions, ultimately leading to a more efficient and scalable synthesis.
These advancements aim to reduce the environmental footprint of producing specialty chemicals like this compound and the valuable peptides derived from it.
Emerging Methodologies for Chirality Control and Resolution of DL-Norleucine
Since this compound is a racemic mixture, the separation of the D- and L-enantiomers of its precursor, DL-norleucine, is of paramount importance for many biological applications where stereochemistry is critical. Several emerging and established methodologies are employed for this chiral resolution.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes. For example, the enzyme papain can be used to selectively hydrolyze the anilide derivative of the L-enantiomer of norleucine, leaving the D-enantiomer derivative unreacted. This allows for the separation of the two forms based on their different chemical properties. Lipases and esterases are also widely explored for their ability to selectively catalyze reactions on one enantiomer in a racemic pair.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. This can be achieved directly, by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or indirectly. The indirect method involves derivatizing the racemic mixture with a chiral agent, such as a variant of Marfey's reagent, to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column.
Diastereomeric Crystallization: This classical method involves reacting the racemic DL-norleucine with a single enantiomer of another chiral compound (a resolving agent, such as an optically active alkaloid) to form two different diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and removed from the solution.
The choice of method depends on factors such as scale, cost, and the desired purity of the final enantiomer.
Interactive Table: Comparison of Chiral Resolution Methods for DL-Norleucine
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. | High selectivity, mild reaction conditions. | Enzyme cost and stability can be issues; limited to 50% theoretical yield for the unreacted enantiomer. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase or as diastereomers on an achiral phase. | High purity, applicable to analytical and preparative scales. | High cost of chiral columns and solvents; can be complex to develop methods. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Can be cost-effective for large-scale separation. | Often laborious, requires trial-and-error to find a suitable resolving agent; may require multiple recrystallizations. |
Interdisciplinary Research in Chemical Biology and Medicinal Chemistry
This compound is a valuable tool at the intersection of chemistry and biology. In medicinal chemistry and chemical biology, it functions as a protected unnatural amino acid building block for the solid-phase peptide synthesis (SPPS) of modified peptides and chemical probes.
The incorporation of norleucine in place of a natural amino acid is a powerful strategy to:
Probe Structure-Activity Relationships (SAR): By systematically replacing amino acids like leucine, isoleucine, or methionine with norleucine, chemists can understand how the size, shape, and functionality of a particular side chain contribute to a peptide's biological activity.
Enhance Metabolic Stability: The carbon-based side chain of norleucine is not susceptible to oxidation like the sulfur-containing side chain of methionine. Replacing methionine with norleucine can therefore produce peptide analogs with greater stability and a longer duration of action.
Develop Therapeutic Agents: The synthesis of peptide drugs often involves the inclusion of unnatural amino acids to optimize their therapeutic properties. For example, the L-isomer of norleucine is a component in the synthesis of the peptide therapeutic Bremelanotide, used to treat hypoactive sexual desire disorder.
Future interdisciplinary research will continue to exploit N-Cbz-DL-norleucine and its enantiopure forms to design sophisticated peptide-based molecules for diagnostics, therapeutics, and as probes to unravel complex biological processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Carbobenzoxy-DL-norleucine, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves carbobenzoxylation of DL-norleucine using benzyl chloroformate under alkaline conditions. Key parameters include pH control (8–9) to ensure efficient amine protection and temperature modulation (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate high-purity product .
- Characterization : Monitor reaction progress using TLC (silica gel, n-hexane/ethyl acetate) and confirm structure via H/C NMR and FTIR (e.g., C=O stretch at ~1700 cm for the carbamate group) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of Cbz-DL-Nle?
- Techniques :
- XRD : Determines crystalline structure and phase purity; compare observed diffraction patterns with simulated data from computational models (e.g., density functional theory) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>98%) and resolve enantiomeric impurities .
- Elemental Analysis : Validate molecular composition (CHNO) with <0.3% deviation .
Q. How is Cbz-DL-Nle applied in peptide synthesis, and what are its advantages over other protecting groups?
- Role : The carbobenzoxy (Cbz) group protects the α-amine during solid-phase peptide synthesis, preventing unwanted side reactions. Its stability under acidic conditions (e.g., Boc deprotection) and ease of removal via hydrogenolysis (Pd/C, H) make it preferable for orthogonal protection strategies .
Advanced Research Questions
Q. What computational approaches can predict the thermal stability and polymorphic behavior of Cbz-DL-Nle?
- Methods :
- Molecular Dynamics (MD) Simulations : Study phase transitions (e.g., β → α transformations) by simulating collective molecular displacements under varying temperatures. Transition path sampling MD can elucidate mechanisms at near-equilibrium conditions .
- DFT Calculations : Optimize molecular geometry and calculate thermodynamic properties (e.g., Gibbs free energy) to predict decomposition thresholds (e.g., stability up to 160°C observed experimentally) .
Q. How can researchers resolve contradictions in reported data on Cbz-DL-Nle’s solubility and reactivity?
- Strategies :
- Controlled Replication : Standardize solvent systems (e.g., DMSO vs. chloroform) and temperature profiles to minimize variability .
- Advanced Spectroscopy : Use N NMR or mass spectrometry to detect trace impurities (e.g., residual benzyl alcohol) that may alter reactivity .
Q. What experimental designs are suitable for investigating the dielectric properties and mechanical hardness of Cbz-DL-Nle crystals?
- Protocols :
- Dielectric Studies : Measure AC conductivity and dielectric constant using impedance analyzers (1 Hz–1 MHz) across temperatures (25–160°C) to assess charge transport mechanisms .
- Vickers Microhardness Testing : Apply loads (10–50 g) to single crystals to calculate work hardening coefficients and correlate with hydrogen-bonding networks .
Methodological Considerations
- Handling & Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the Cbz group. Use gloveboxes for hydrogenolysis steps to avoid Pd/C catalyst deactivation .
- Data Validation : Cross-reference experimental results with computational models (e.g., comparing XRD patterns with DFT-optimized structures) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
